molecular formula C18H19NO3S B14229296 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- CAS No. 597553-83-8

2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-

Cat. No.: B14229296
CAS No.: 597553-83-8
M. Wt: 329.4 g/mol
InChI Key: NYZKMMAIGZJINF-UHFFFAOYSA-N
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Description

2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be achieved through several methods. One common approach involves the reaction of piperidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinone: A simpler derivative without the sulfonyl and phenyl groups.

    1-[(4-Methylphenyl)sulfonyl]piperidine: Lacks the phenyl group at the 3-position.

    3-Phenyl-2-piperidinone: Does not have the sulfonyl group.

Uniqueness

2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is unique due to the presence of both the sulfonyl and phenyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

597553-83-8

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-2-one

InChI

InChI=1S/C18H19NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(18(19)20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3

InChI Key

NYZKMMAIGZJINF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2=O)C3=CC=CC=C3

Origin of Product

United States

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